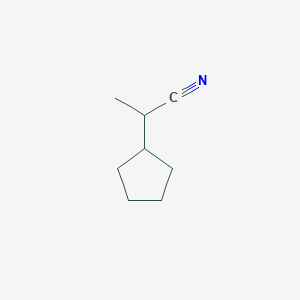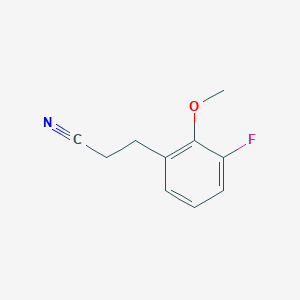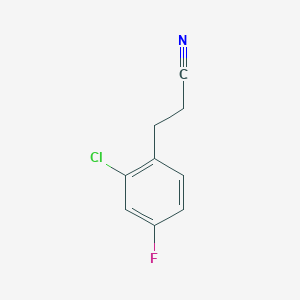
2-Cyclopentylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentylpropanenitrile is an organic compound with the molecular formula C9H15N. It features a cyclopentyl group attached to a propanenitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 2-cyclopentylpropanenitrile involves the hydrolysis, amidation, and dehydration of 3-(4-halo-1H-pyrazol-1-yl)-3-cyclopentylpropionate. This process utilizes selective lipase in a phosphate buffer solution to achieve the desired product . Another method involves the synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropionitrile through a series of steps including hydrolysis and amidation .
Industrial Production Methods: The industrial production of this compound typically involves scalable processes with mild reaction conditions, readily available raw materials, and high yields. These methods are designed to be cost-effective and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopentylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-cyclopentylpropanenitrile involves its interaction with specific molecular targets. For instance, in the context of pharmaceuticals, it can inhibit the activity of Janus Associated Kinases (JAKs), thereby modulating cytokine signaling pathways. This inhibition can lead to the suppression of inflammatory responses and the proliferation of certain cell types .
Vergleich Mit ähnlichen Verbindungen
- Cyclopentylacetonitrile
- Cyclopentylmethylamine
- Cyclopentylpropanoic acid
Comparison: 2-Cyclopentylpropanenitrile is unique due to its specific nitrile group attached to a cyclopentyl ring, which imparts distinct chemical properties and reactivity. Compared to cyclopentylacetonitrile, it has an additional carbon in the side chain, which can influence its reactivity and applications. Cyclopentylmethylamine and cyclopentylpropanoic acid, on the other hand, differ in their functional groups, leading to different chemical behaviors and uses .
Eigenschaften
Molekularformel |
C8H13N |
|---|---|
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
2-cyclopentylpropanenitrile |
InChI |
InChI=1S/C8H13N/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
UIUQLPYCKLGRKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















